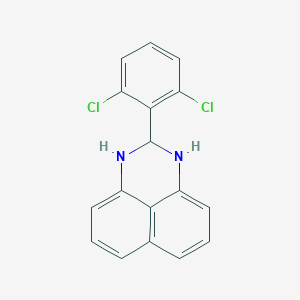

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid is a synthetic derivative of the fluoroquinolone class of antibiotics. It has been extensively studied for its potential application in the treatment of bacterial infections.

Mecanismo De Acción

The mechanism of action of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid involves inhibition of bacterial DNA synthesis by targeting DNA gyrase and topoisomerase IV enzymes. The compound binds to the enzymes and prevents them from carrying out their normal functions, leading to inhibition of bacterial growth and replication.

Biochemical and Physiological Effects:

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid has been shown to have low toxicity and good pharmacokinetic properties. It is well absorbed after oral administration and has a long half-life, which allows for once-daily dosing. The compound has also been shown to have good tissue penetration, which is important for the treatment of infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of using 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid in lab experiments is its broad-spectrum activity against a wide range of bacteria. However, one of the limitations is the potential for the development of resistance, which is a common problem with antibiotics.

Direcciones Futuras

For research include the development of new derivatives with improved activity and reduced potential for resistance, as well as the study of the compound's potential application in the treatment of other infections and optimization of dosing regimens.

Métodos De Síntesis

The synthesis of 7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid involves several steps. The starting material is 6,8-difluoro-1,4-dihydro-7-(4-methyl-1-piperazinyl)-4-oxoquinoline-3-carboxylic acid. The synthesis involves the introduction of a cyclopropyl group and an amino group at the C-1 position of the quinolone ring system. The final product is obtained after purification using column chromatography.

Aplicaciones Científicas De Investigación

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid has been extensively studied for its antibacterial activity. It has been shown to be effective against a wide range of Gram-positive and Gram-negative bacteria, including strains that are resistant to other antibiotics. The compound has also been studied for its potential application in the treatment of tuberculosis, as it has been shown to be active against Mycobacterium tuberculosis.

Propiedades

Número CAS |

178233-18-6 |

|---|---|

Nombre del producto |

7-((S)-3-Amino-1-pyrrolidinyl)-1-cyclopropyl-6,8-difluoro-1,4-dihydro-5-methyl-4-oxoquinoline-3-carboxylic acid |

Fórmula molecular |

C18H19F2N3O3 |

Peso molecular |

363.4 g/mol |

Nombre IUPAC |

7-[(3S)-3-aminopyrrolidin-1-yl]-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C18H19F2N3O3/c1-8-12-15(14(20)16(13(8)19)22-5-4-9(21)6-22)23(10-2-3-10)7-11(17(12)24)18(25)26/h7,9-10H,2-6,21H2,1H3,(H,25,26)/t9-/m0/s1 |

Clave InChI |

FXHKZPNHDSOFGV-VIFPVBQESA-N |

SMILES isomérico |

CC1=C2C(=C(C(=C1F)N3CC[C@@H](C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4 |

SMILES |

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4 |

SMILES canónico |

CC1=C2C(=C(C(=C1F)N3CCC(C3)N)F)N(C=C(C2=O)C(=O)O)C4CC4 |

Sinónimos |

7-(3-aminopyrrolidin-1-yl)-1-cyclopropyl-6,8-difluoro-5-methyl-4-oxo-q uinoline-3-carboxylic acid |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-amino-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-4-yl)-6-ethoxyphenol](/img/structure/B221594.png)

![11-(3,4-difluorophenyl)-3-(3,4-dimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221638.png)

![2-Amino-6-phenethyl-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B221641.png)

![2-(4-chlorophenyl)-4-([1-(4-chlorophenyl)-5-hydroxy-3-methyl-1H-pyrazol-4-yl]{4-nitrophenyl}methyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B221655.png)

![2,3-dichloro-N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-4-methylphenyl]benzamide](/img/structure/B221662.png)

![11-(4-hydroxy-3,5-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B221663.png)